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Compound of Interest

Compound Name: 1-Decen-3-ol

CAS No.: 51100-54-0

Cat. No.: B1581236

Get Quote

Executive Summary & Chemical Identity[1][2]
1-Decen-3-ol (C10H20O) is a secondary allylic alcohol and a structural analog of the widely

studied "mushroom alcohol," 1-Octen-3-ol (C8H16O). While 1-Octen-3-ol is the industry

standard for mosquito attraction (kairomone) and fungal quorum sensing, 1-Decen-3-ol
exhibits distinct biological behaviors due to its extended carbon chain.

This guide objectively compares the cross-reactivity of 1-Decen-3-ol against its C8 analog. The

central thesis is that the two-carbon extension in 1-Decen-3-ol creates significant steric

hindrance, drastically reducing cross-reactivity with high-affinity octenol receptors (e.g.,

AaOR8), while potentially enhancing non-specific membrane disruption (cytotoxicity) due to

increased lipophilicity.
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Feature
1-Octen-3-ol
(Standard)

1-Decen-3-ol
(Subject)

Impact on Assay

Formula C8H16O C10H20O
C10 is more

hydrophobic.

Molecular Weight 128.21 g/mol 156.27 g/mol
Slower diffusion rate

in vapor assays.

LogP (Lipophilicity) ~2.6 ~3.6 (Estimated)

Higher membrane

retention; lower water

solubility.

Primary Biological

Role

Insect attractant;

Fungal hormone

Minor fungal VOC;

Plant defense signal

Distinct signaling

pathways.

Receptor Cross-Reactivity: Insect Olfactory Models
The most critical cross-reactivity studies involve insect olfactory receptors (ORs), specifically in

Aedes aegypti (Yellow Fever mosquito) and Culex quinquefasciatus (Southern House

mosquito).

Mechanism of Specificity
Research indicates that octenol receptors function via a strict "lock-and-key" mechanism. The

binding pocket of the AaOR8 receptor is optimized for the C8 chain length of (R)-1-Octen-3-ol.

High Affinity (C8): 1-Octen-3-ol fits perfectly, triggering a robust electrophysiological

response (attraction).

Low Cross-Reactivity (C10): 1-Decen-3-ol, with its C10 chain, encounters steric clash within

the hydrophobic pocket. This results in weak or null activation of the receptor, making it a

poor attractant but a potential competitive antagonist.
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Receptor Target Organism
1-Octen-3-ol
Response

1-Decen-3-ol
Cross-Reactivity

AaOR8 Aedes aegypti
Strong Agonist

(Attractant)

Weak/Null (Steric

hindrance prevents

activation)

CquiOR118b
Culex

quinquefasciatus

Agonist (Modulates

repellency)

Low Affinity (Reduced

binding due to chain

length)

AgamOR8 Anopheles gambiae Strong Agonist Negligible

Visualization: Receptor Ligand Interaction Pathway
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Caption: Differential signaling pathways showing high affinity of C8-ligands vs. steric hindrance

of C10-ligands in mosquito olfactory receptors.

Antimicrobial & Cytotoxic Cross-Reactivity
While 1-Decen-3-ol fails to activate specific olfactory receptors, its "cross-reactivity" in

biological systems is often higher than 1-Octen-3-ol in non-specific toxicity assays. This is

driven by the Cutoff Effect in aliphatic alcohols, where antimicrobial potency often increases

with chain length up to a solubility limit.
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Cytotoxicity Profile (Human Stem Cells)
Studies on human embryonic stem cells (hESCs) utilizing 1-Octen-3-ol as a model fungal VOC

have established baseline cytotoxicity.[1]

Mechanism: Disruption of the plasma membrane integrity and generation of Reactive

Oxygen Species (ROS).

Prediction for 1-Decen-3-ol: Due to higher lipophilicity (LogP ~3.6 vs 2.6), 1-Decen-3-ol is
predicted to partition more aggressively into the lipid bilayer, potentially exhibiting a lower

IC50 (higher toxicity) than the C8 analog, provided it remains soluble in the assay medium.

Assay Type Metric 1-Octen-3-ol (Data)
1-Decen-3-ol
(Inferred Behavior)

hESC Cytotoxicity IC50 (Vapor) ~100 ppm

< 100 ppm (Higher

toxicity due to

lipophilicity)

Antifungal

(Conidiation)
Inhibition Zone Strong Inhibition

Moderate/Strong

(Dependent on

volatility/diffusion)

Membrane

Permeability
Calcein AM Leakage High

Very High (Stronger

membrane disruption)

Experimental Protocols
To validate these cross-reactivity profiles in your own laboratory, use the following self-

validating protocols.

Protocol A: Heterologous Receptor Specificity Assay
(Xenopus Oocytes)
Purpose: To definitively prove the lack of cross-reactivity of 1-Decen-3-ol with Octenol

receptors.

Preparation:
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Synthesize cRNA for AaOR8 (receptor) and AaOrco (co-receptor).

Inject Xenopus laevis oocytes with 27.6 ng of cRNA mixture (1:1 ratio).

Incubate for 3 days at 18°C in Barth’s solution.

Electrophysiology (Two-Electrode Voltage Clamp):

Clamp oocytes at -80 mV.

Perfusion: Continuously perfuse with Ringer's solution.

Ligand Challenge (The Cross-Test):

Control: Expose to 1-Octen-3-ol (10⁻⁷ M to 10⁻⁴ M). Record current (nA).

Test: Expose to 1-Decen-3-ol (same concentration range).

Wash: Wash with Ringer's for 5 min between stimuli to prevent desensitization.

Validation:

The system is valid if the Control (C8) elicits a dose-dependent inward current.

1-Decen-3-ol should show <10% of the current amplitude of the Control at equimolar

concentrations.

Protocol B: Fungal Volatile Inhibition Assay
Purpose: To compare non-specific antimicrobial cross-reactivity.

Setup: Use "sandwich" plate assays to test volatile effects without physical contact.

Inoculation: Point-inoculate Penicillium expansum or Aspergillus flavus on the center of a

PDA plate.

Treatment:
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Apply 10 µL of pure 1-Octen-3-ol (Reference) or 1-Decen-3-ol (Test) onto a sterile filter

paper disc.

Place the disc on the inside of the petri dish lid (inverted).

Incubation: Seal plates with Parafilm immediately. Incubate at 25°C for 5 days.

Data Collection: Measure colony diameter (mm) daily.

Analysis: Calculate % Inhibition relative to a solvent-only control.

Note: 1-Decen-3-ol may show a smaller inhibition zone if its lower vapor pressure limits its

concentration in the headspace, despite its higher intrinsic toxicity.

Workflow Diagram: Cross-Reactivity Assessment
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Phase 1: Specificity (Receptor)

Phase 2: Toxicity (Non-Specific)
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Caption: Step-by-step experimental logic for distinguishing specific receptor binding from

general cytotoxicity.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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